Methyl arachidate

Catalog No.
S586949
CAS No.
1120-28-1
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl arachidate

CAS Number

1120-28-1

Product Name

Methyl arachidate

IUPAC Name

methyl icosanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h3-20H2,1-2H3

InChI Key

QGBRLVONZXHAKJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Eicosanoic Acid Methyl Ester; Arachic Acid Methyl Ester; Methyl Arachate; Methyl Arachidate; Methyl Eicosanoate; n-Eicosanoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC

Methyl arachidate, also known as arachidic acid methyl ester, is a fatty acid methyl ester (FAME) found naturally in various plants and organisms . While its specific research applications are still being explored, there are a few key areas where it holds potential:

Pharmaceutical Research and Development

Methyl arachidate can be used as a pharmaceutical secondary standard and certified reference material (CRM) . These materials play a crucial role in ensuring the quality and consistency of drugs during their development and production. They serve as benchmarks for analytical tests, allowing researchers to compare the properties of newly synthesized drugs to established standards .

Studying Lipid Metabolism and Signaling

Fatty acid methyl esters like methyl arachidate can be valuable tools for studying lipid metabolism and signaling pathways in cells. Researchers can use them to investigate how cells uptake, process, and utilize various types of fatty acids for energy production and other cellular functions .

Methyl arachidate is a fatty acid methyl ester with the molecular formula C21H42O2 and a molecular weight of approximately 326.557 g/mol. It is also known by various names, including methyl eicosanoate and arachidic acid methyl ester. This compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 45.0 to 50.0 °C . Methyl arachidate is primarily derived from arachidic acid, which is a long-chain saturated fatty acid.

  • Energy Source: Long-chain fatty acids like methyl arachidate can be broken down through β-oxidation to generate cellular energy (ATP) [].
  • Membrane Structure: Fatty acids are essential components of cell membranes, influencing their fluidity and function [].
Typical of fatty acid esters. These include:

  • Transesterification: Methyl arachidate can react with alcohols to form different esters and glycerol.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into arachidic acid and methanol.
  • Oxidation: Under certain conditions, methyl arachidate can undergo oxidation, leading to the formation of aldehydes or carboxylic acids .

Methyl arachidate can be synthesized through several methods:

  • Esterification Reaction:
    • Arachidic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl arachidate and water.
    Arachidic Acid+MethanolH2SO4Methyl Arachidate+Water\text{Arachidic Acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl Arachidate}+\text{Water}
  • Transesterification:
    • Oils rich in arachidic acid can be transesterified with methanol using a base catalyst (e.g., sodium hydroxide) to yield methyl arachidate.
  • Chemical Reduction:
    • Reduction of arachidic acid derivatives can also yield methyl arachidate under specific conditions .

Methyl arachidate has several applications across various fields:

  • Cosmetics and Personal Care Products: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Food Industry: Acts as a flavoring agent or food additive in certain formulations.
  • Biodiesel Production: As a fatty acid methyl ester, it can be utilized in biodiesel formulations due to its favorable combustion properties .

Methyl arachidate shares similarities with other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl PalmitateC16H32O2Derived from palmitic acid; shorter carbon chain
Methyl StearateC18H36O2Derived from stearic acid; commonly used in cosmetics
Methyl OleateC18H34O2Contains a double bond; more fluid at room temperature
Methyl ArachidonateC20H34O2Contains multiple double bonds; involved in signaling pathways

Methyl arachidate's unique feature lies in its long carbon chain length (21 carbons), which contributes to its distinct physical properties and potential applications in various industries .

Physical Description

White crystalline solid; [Alfa Aesar MSDS]

XLogP3

10.1

Hydrogen Bond Acceptor Count

2

Exact Mass

326.318480578 g/mol

Monoisotopic Mass

326.318480578 g/mol

Heavy Atom Count

23

LogP

9.3 (LogP)

Appearance

Unit:500 mgPurity:99%Physical solid

Melting Point

54.5 °C

UNII

0ZH75194U0

Vapor Pressure

0.00000733 [mmHg]

Other CAS

1120-28-1

Wikipedia

Methyl arachidate

General Manufacturing Information

Eicosanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. M. Kokatnur, V. Brooks, and W. Plauche “Fatty acids of sphingomyelin from amniotic fluid of normal and diabetic pregnancies” Lipids, vol. 20 pp. 449-453, 19852. H. Kojima et al. “Biochemical Studies on Sphingolipid of Artemia franciscana (I) Isolation and Characterization of Sphingomyelin” Lipids, vol. 45 pp.635-643, 20103. T. Gilat et al. “Arachidyl amido cholanoic acid (aramchol) is a cholesterol solubilizer and prevents the formation of cholesterol gallstones in inbred mice”Lipids, 36 pp. 1135-1140, 2001

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